molecular formula C15H8N2OS2 B1298450 Bis(benzo[d]thiazol-2-yl)methanone CAS No. 4464-60-2

Bis(benzo[d]thiazol-2-yl)methanone

Cat. No. B1298450
CAS RN: 4464-60-2
M. Wt: 296.4 g/mol
InChI Key: QLMKKZCKMXLQIL-UHFFFAOYSA-N
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Description

Bis(benzo[d]thiazol-2-yl)methanone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The compound has been explored for its photochromic properties, crystal structure, and potential biological activities, including anti-mycobacterial properties .

Synthesis Analysis

The synthesis of bis(benzo[d]thiazol-2-yl)methanone and its derivatives has been achieved through different methods. One approach involves the reaction of benzotriazole with phosgene or triphosgene to produce bis(1H-benzotriazol-1-yl)methanone, which can be further modified to obtain the desired bis(benzo[d]thiazol-2-yl)methanone structure . Another method reported the synthesis of benzothiazolamine-based bisthiourea precursors, which were then cyclized into symmetrical bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates .

Molecular Structure Analysis

The molecular structure of bis(benzo[d]thiazol-2-yl)methanone has been characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. The crystal structure analysis has revealed similarities in the conformation of the ketone group and interplanar angles when compared to other related compounds . Additionally, DFT calculations have shown good agreement between theoretical and experimental values, providing insights into the conformational dynamics of the molecule .

Chemical Reactions Analysis

Bis(benzo[d]thiazol-2-yl)methanone can participate in various chemical reactions due to its reactive carbonyl group. It has been used as a precursor for the preparation of ureas, amides, and nitriles. The compound's reactivity has been exploited in the synthesis of novel compounds with potential biological applications . Furthermore, the compound's derivatives have been used as catalysts in the benzoin condensation, highlighting the versatility of the bis(benzo[d]thiazol-2-yl)methanone scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(benzo[d]thiazol-2-yl)methanone include its melting point, solubility, and stability. The compound is reported to be a white solid with a melting point of 182-184°C and is soluble in THF, CH2Cl2, and most polar solvents. It is sensitive to moisture and requires careful handling and storage to prevent hydrolysis . The stability of related calcium-bound pyrazolyl-substituted methanides has been studied, indicating that the crystalline compound is stable if air and moisture are strictly excluded .

Scientific Research Applications

Synthesis of New Derivatives

Bis(benzo[d]thiazol-2-yl)methanone serves as a precursor in the synthesis of various chemical compounds. For instance, it has been used in the facile synthesis of new thieno[2,3-b]-thiophene derivatives, which incorporate a thieno[2,3-b]thiophene moiety. These derivatives are synthesized via versatile methodologies utilizing diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate (Mabkhot, Abd Elshafy Kheder, & Al-Majid, 2010).

Crystal Structure Analysis

The compound has been used in studies involving crystal structure analysis. For example, research has focused on determining the crystal structure of bis(1H-benzimidazol-2-yl)methanone, revealing insights into its molecular conformation and dynamics. Such studies provide valuable information for understanding the compound's potential applications in various fields (Miranda et al., 2009).

Development of Functional Materials

Bis(benzo[d]thiazol-2-yl)methanone has also been explored in the development of functional materials. For instance, it is a key component in the creation of V-shaped ligands with N-heterocycles. These ligands have been synthesized and characterized, with their crystal structures determined by X-ray diffraction. Such ligands have potential applications in molecular recognition, catalysis, and materials science (Wang et al., 2017).

Photophysical Properties

The compound has been utilized in the study of photophysical properties. Researchers have investigated thermally activated delayed fluorescent emitters, like Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone, for potential applications in organic electronics. Such studies contribute to the development of new materials for OLEDs and other light-emitting devices (Kim, Choi, & Lee, 2016).

Safety And Hazards

Safety data sheets recommend avoiding breathing mist, gas or vapours of Bis(benzo[d]thiazol-2-yl)methanone . Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

bis(1,3-benzothiazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2OS2/c18-13(14-16-9-5-1-3-7-11(9)19-14)15-17-10-6-2-4-8-12(10)20-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMKKZCKMXLQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347539
Record name Bis(benzo[d]thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(benzo[d]thiazol-2-yl)methanone

CAS RN

4464-60-2
Record name Bis(benzo[d]thiazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R van der Westhuyzen, A Mabhula… - Journal of medicinal …, 2021 - ACS Publications
Screening of a library of small polar molecules against Mycobacterium tuberculosis (Mtb) led to the identification of a potent benzoheterocyclic oxime carbamate hit series. This series …
Number of citations: 11 pubs.acs.org

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